1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea
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Overview
Description
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a phenylurea moiety. The presence of the amino group and the tetrahydroquinazoline structure contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea typically involves the following steps:
Formation of the Tetrahydroquinazoline Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzylamine and formamide, under acidic or basic conditions.
Introduction of the Phenylurea Moiety: The phenylurea group can be introduced by reacting the tetrahydroquinazoline intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include:
Batch or Continuous Flow Synthesis: Utilizing reactors that allow for precise control of reaction parameters.
Purification Techniques: Employing crystallization, recrystallization, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Apoptosis: In cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea: Similar structure with a thiourea moiety instead of urea.
4-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl-(3,4-dimethoxyphenyl)methanone: Contains a piperazine ring and methanone group.
Uniqueness
1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea is unique due to its specific combination of the quinazoline ring and phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJVBQUSEUUNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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